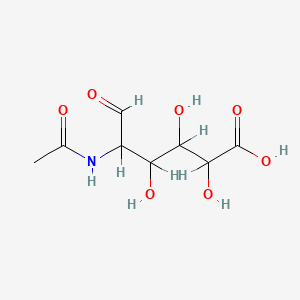

5-Acetamido-2,3,4-trihydroxy-6-oxohexanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Acetamido-2,3,4-trihydroxy-6-oxohexanoic acid: is a chemical compound with the molecular formula C8H13NO7 and a molecular weight of 235.19 g/mol . N-acetyl-L-altrosaminouronic acid . This compound is primarily used in research settings and is not intended for human or veterinary use.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid typically involves the following steps:

Acetylation: The starting material, an amino sugar, undergoes acetylation to introduce the acetamido group.

Oxidation: The hydroxyl groups are oxidized to form the trihydroxy structure.

Hydrolysis: The compound is then hydrolyzed to yield the final product.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Substitution: The acetamido group can be substituted under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products:

Oxidation: Leads to the formation of carboxylic acids or ketones.

Reduction: Results in the formation of alcohols.

Substitution: Produces various substituted derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a building block in the synthesis of more complex molecules.

- Studied for its reactivity and potential as a precursor in organic synthesis.

Biology:

- Investigated for its role in metabolic pathways and enzyme interactions.

Medicine:

- Explored for its potential therapeutic applications, although not yet approved for medical use.

Industry:

- Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation.

Comparación Con Compuestos Similares

Comparison:

- 6-Acetamido-2-oxohexanoic acid : Similar in structure but lacks the trihydroxy groups, which may result in different reactivity and applications .

- 4,5,6-Trihydroxy-2-oxo-hexanoic acid : Similar in having multiple hydroxyl groups but differs in the position of the acetamido group, affecting its chemical behavior .

Actividad Biológica

5-Acetamido-2,3,4-trihydroxy-6-oxohexanoic acid (CAS No. 56727-45-8) is a complex carbohydrate derivative that has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features, which include multiple hydroxyl groups and an acetamido functional group, contributing to its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, applications in various fields, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C14H25NO13 |

| Molecular Weight | 415.35 g/mol |

| IUPAC Name | (2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid |

| CAS Number | 56727-45-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The compound can form hydrogen bonds and electrostatic interactions with proteins and other cellular components. This interaction facilitates several biological processes:

- Drug Delivery Systems : The compound's biocompatibility and biodegradability make it suitable for use in drug delivery applications. Its ability to encapsulate therapeutic agents enhances their bioavailability and targeted delivery to specific tissues.

- Tissue Engineering : Its structural properties allow for the development of scaffolds that support cell attachment and growth, promoting tissue regeneration.

- Biosensors : The compound can be utilized in the design of biosensors due to its capacity to interact with biomolecules, enabling the detection of specific analytes.

Biological Activities

Research has demonstrated several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has been reported to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases.

Antioxidant Properties

The presence of hydroxyl groups contributes to its antioxidant activity, which scavenges free radicals and reduces oxidative stress in cells.

Case Studies

- Application in Cancer Therapy : A study investigated the effects of this compound on ovarian cancer cells. The results indicated that the compound inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .

- Use in Drug Formulations : Research highlighted the use of this compound as a carrier for anticancer drugs. The study demonstrated enhanced drug solubility and stability when formulated with this compound .

- Biosensor Development : A recent project focused on developing a biosensor utilizing this compound to detect glucose levels in diabetic patients. The biosensor showed high sensitivity and specificity for glucose detection .

Propiedades

Número CAS |

32452-11-2 |

|---|---|

Fórmula molecular |

C8H13NO7 |

Peso molecular |

235.19 g/mol |

Nombre IUPAC |

(2S,3S,4R,5S)-5-acetamido-2,3,4-trihydroxy-6-oxohexanoic acid |

InChI |

InChI=1S/C8H13NO7/c1-3(11)9-4(2-10)5(12)6(13)7(14)8(15)16/h2,4-7,12-14H,1H3,(H,9,11)(H,15,16)/t4-,5-,6+,7+/m1/s1 |

Clave InChI |

MQWZJOSNNICZJE-JWXFUTCRSA-N |

SMILES |

CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O |

SMILES isomérico |

CC(=O)N[C@H](C=O)[C@H]([C@@H]([C@@H](C(=O)O)O)O)O |

SMILES canónico |

CC(=O)NC(C=O)C(C(C(C(=O)O)O)O)O |

Key on ui other cas no. |

57496-35-2 |

Sinónimos |

ManNAcUA N-acetylmannosaminuronic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.